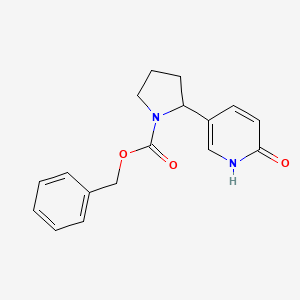

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

benzyl 2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H18N2O3/c20-16-9-8-14(11-18-16)15-7-4-10-19(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,18,20) |

InChI Key |

QCBSVRLQUMIAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CNC(=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis (Patent CN102924371B )

-

Procedure : 2-Chloro-5-trifluoromethylpyridine undergoes hydrolysis in a sealed hydrothermal reactor at 100–180°C for 24–72 hours.

-

Yield : >80% after crystallization.

-

Advantages : High purity, minimal thermal stress, and scalability. The method avoids toxic solvents, using water as the reaction medium.

Ball Milling for Solvent-Free Cyclization (Journal of Chemistry )

-

Procedure : Mechanochemical ball milling of malononitrile derivatives with aldehydes under solvent-free conditions.

-

Yield : ~90% for dihydropyridine analogs.

-

Advantages : Eco-friendly, rapid, and eliminates catalyst requirements.

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine component is typically introduced via cyclization or coupling strategies:

Curtius Rearrangement and Cyclization (PMC9876965 )

-

Steps :

-

Addition : Benzylamine reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide.

-

Rearrangement : Azide-to-isocyanate conversion via Curtius rearrangement.

-

Cyclization : Intramolecular urea formation yields pyrrolidine-carboxamide.

-

-

Key Reagents : Dry THF, reflux conditions.

-

Yield : 73% after column chromatography.

Chiral Auxiliary-Assisted Cyclization (WO2007015162A1 )

-

Procedure : Use of oxazolidinone chiral auxiliaries to enforce stereochemistry during [3+2]-azomethine ylide cycloaddition.

-

Outcome : Enantioselective synthesis of (2S,4S)-pyrrolidine intermediates.

-

Conditions : Silver fluoride or TFA activation in dichloromethane.

Coupling Strategies for Final Assembly

The dihydropyridinone and pyrrolidine fragments are coupled via carbamate or amide linkages:

HATU-Mediated Amide Coupling (ACS Med. Chem. )

-

Protocol :

-

Activation : Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is alkylated.

-

Hydrolysis : Ester-to-acid conversion using NaOH.

-

Coupling : HATU/DIPEA facilitates amide bond formation with benzyl-protected pyrrolidine.

-

-

Yield : 67–85% after purification.

Benzyl Chloroformate Protection (Ambeed )

-

Procedure :

-

Protection : Pyrrolidine nitrogen is protected with benzyl chloroformate.

-

Deprotection : Selective removal using TFA or hydrogenolysis (if needed).

-

-

Key Data : Confirmed via LC-ESI-MS and H NMR (δ 5.26 ppm for benzyl CH).

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature : Hydrothermal methods require 100–180°C, while couplings typically proceed at room temperature.

-

Catalysts : Tertiary amines (e.g., DIPEA) are crucial for activating coupling reagents like HATU or T3P.

-

Solvents : Polar aprotic solvents (DMF, THF) dominate, though water is used in greener approaches.

Analytical Validation

-

NMR : Characteristic signals include pyrrolidine CH (δ 3.20–3.40 ppm) and dihydropyridinone carbonyl (δ 161.7 ppm).

-

Chromatography : Silica gel (ethyl acetate/hexane) and HPLC (C18 columns) ensure purity >95%.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine and dihydropyridine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Antibacterial Activity

Preliminary studies indicate that Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate exhibits significant antibacterial properties. This positions it as a candidate for the development of new antibiotics. The mechanism of action appears to involve interactions with enzymes critical for bacterial cell wall synthesis, although further research is necessary to fully elucidate these pathways.

Neuroprotective Effects

Compounds with structural similarities to this compound have shown neuroprotective effects in various models of neurodegenerative diseases. This suggests that this compound may also possess similar properties, potentially aiding in the treatment of conditions such as Alzheimer's disease or Parkinson's disease.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 3-(phenylmethoxyamino)piperidine-1-carboxylate | Piperidine derivative | Different pharmacological profiles |

| 5-(3-bromobenzyl)-2-methyl-6-oxo-1,6-dihydropyridine | Dihydropyridine derivative | Potentially enhanced antibacterial activity due to bromine substitution |

| (2R,5R)-7-oxo-2-prop-2-enoxycarbonyl-1,6-diazabicyclo[3.2.1]octane | Diazabicyclo compound | Unique bicyclic structure offering distinct biological interactions |

This table highlights how this compound's unique combination of functional groups and structural characteristics may lead to distinctive biological activities not found in other similar compounds.

Case Studies and Research Findings

Research continues to explore the full range of applications for this compound. Notable case studies include:

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for antibiotic development. Further investigations are necessary to determine its efficacy in vivo and its potential side effects.

Case Study: Neuroprotection

In cellular models simulating neurodegenerative conditions, this compound showed protective effects on neuronal cells exposed to toxic agents. These findings suggest its potential role in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Water Solubility (mg/mL) |

|---|---|---|---|

| Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate | ~316.35 | 2.1 | 0.15 |

| Benzyl pyrrolidine-1-carboxylate | ~205.24 | 1.8 | 0.45 |

| 3-(Pyrrolidin-2-yl)pyridin-2(1H)-one | ~164.20 | 0.5 | 2.30 |

<sup>*</sup>Predicted using fragment-based methods.

Reactivity and Stability

The dihydropyridinone ring introduces conjugated carbonyl reactivity, enabling participation in Michael additions or redox reactions, unlike simpler pyrrolidine esters. This contrasts with saturated pyrrolidines, which are more chemically inert but less versatile in synthesis . The benzyl group confers susceptibility to hydrogenolysis, a trait shared with other benzyl-protected amines but absent in methyl or tert-butyl analogues .

Biological Activity

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring linked to a dihydropyridine moiety. The synthesis typically involves the reaction of benzylamine with appropriate carbonyl compounds, followed by cyclization to form the desired pyrrolidine derivative.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyridines and pyrrolidines have shown effectiveness against various bacterial strains. In a study comparing several compounds, those containing the dihydropyridine structure demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar frameworks have been tested against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies often utilize assays like MTT to assess cell viability and proliferation inhibition .

Case Study 1: Antimicrobial Screening

In a screening study, several derivatives were tested for their antimicrobial efficacy at concentrations of 0.88, 0.44, and 0.22 μg/mm². The results indicated that certain derivatives exhibited potent activity against Bacillus cereus and Candida albicans, suggesting that modifications to the benzyl and pyrrolidine components can enhance efficacy .

Case Study 2: Anticancer Evaluation

A recent investigation into similar compounds revealed their ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is crucial in cancer cell proliferation. The IC50 values obtained from these studies suggest that structural modifications can lead to enhanced anticancer properties .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa | TBD |

| Similar Pyrrolidine Derivative | Anticancer | HT29 (Colon Cancer) | TBD |

| Another Dihydropyridine Compound | Antimicrobial | Staphylococcus aureus | TBD |

| Pyrimidine Analog | Anticancer | DU145 (Prostate Cancer) | TBD |

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via peptide coupling or oxidative decarboxylative arylation. For example, in a peptide coupling approach, Cbz-protected proline derivatives are reacted with arylating agents under Fe-catalyzed conditions. Purification via column chromatography (DCM/ethyl acetate gradients) yields the product with moderate to high purity (37–65% yield) . Key intermediates, such as dihydropyridine boronic acid derivatives, may also serve as precursors .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For instance, dihydropyridinone protons typically resonate at δ ~6.5–8.5 ppm, while pyrrolidine carbamate signals appear at δ ~4.5–5.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + Na]+ observed at m/z 455.0579 vs. calculated 455.0577) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (carbamate, dihydropyridinone) .

Q. How can contradictory spectroscopic data be resolved during characterization?

Conflicting NMR or mass spectrometry results may arise from impurities or tautomeric equilibria in the dihydropyridinone ring. Use computational tools (e.g., DFT calculations) to predict tautomer stability or refine crystal structures via SHELXL for unambiguous assignment . Cross-validation with alternative techniques like X-ray crystallography is recommended .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

AutoDock Vina enables efficient molecular docking by optimizing scoring functions and multithreading for speed. For example, grid maps can be generated for the dihydropyridinone moiety to model interactions with enzymes like Bruton tyrosine kinase (BTK). Binding mode clustering helps identify dominant conformers . Advanced users should validate docking results with MD simulations to account for protein flexibility.

Q. How can the dihydropyridinone ring influence reaction outcomes in peptide conjugation?

The 6-oxo-1,6-dihydropyridin-3-yl group acts as a directing moiety in C–H functionalization. In iron-catalyzed reactions, it facilitates radical addition to olefins (e.g., acrylates), enabling stereoselective synthesis of β-substituted pyrrolidine derivatives. Reaction optimization (e.g., solvent: EtOH, 60°C, PhSiH₃ as H-source) improves yields .

Q. What methodologies address low yields in oxidative decarboxylative coupling?

Poor yields often stem from competing side reactions (e.g., over-oxidation). Strategies include:

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity?

(S)-configured pyrrolidine derivatives (e.g., Acalabrutinib intermediates) show higher affinity for BTK due to optimal hydrogen bonding with catalytic lysine residues. Enantiomeric resolution via chiral HPLC or asymmetric synthesis (using Evans auxiliaries) is critical for structure-activity studies .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental LogP values?

Experimental LogP (e.g., 2.71 for a related pyrrolidine carboxylate) may deviate from computational predictions due to solvent effects or ionization. Use shake-flask experiments with octanol/water partitioning to validate values. Adjust QSPR models by incorporating solvation parameters .

Methodological Best Practices

- Synthetic protocols : Always include Na₂HPO₄ as a buffer in Fe-catalyzed reactions to stabilize reactive intermediates .

- Purification : Gradient elution (hexanes/EtOAc) on silica gel minimizes co-elution of polar byproducts .

- Crystallography : For ambiguous structures, employ SHELXL’s new features (e.g., twin refinement) to resolve disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.